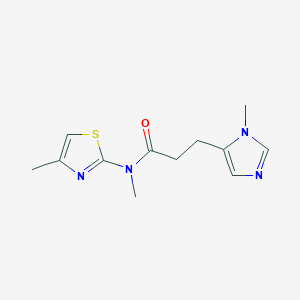![molecular formula C13H15N3O4 B7052218 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7052218.png)
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Shares a similar spirocyclic core but differs in the substituents attached to the ring.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but lacks the spirocyclic structure.
Indole derivatives: Feature a different core structure but may exhibit similar biological activities.
Uniqueness
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-(1-methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-15-5-2-3-9(15)10(17)7-16-11(18)13(14-12(16)19)4-6-20-8-13/h2-3,5H,4,6-8H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEQQRBEDAYPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN2C(=O)C3(CCOC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7052140.png)
![(4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone](/img/structure/B7052146.png)
![2-(2-Fluorophenyl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole](/img/structure/B7052165.png)
![2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide](/img/structure/B7052175.png)
![4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B7052181.png)
![5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide](/img/structure/B7052195.png)
![2-[1-(2,6-Difluorophenyl)ethylsulfanyl]butanamide](/img/structure/B7052199.png)

![5-[1-[2-(5-chloro-2-methoxyphenyl)acetyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7052215.png)
![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(5-methoxy-1,3-thiazol-2-yl)propanamide](/img/structure/B7052217.png)
![N-[4-hydroxy-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]acetamide](/img/structure/B7052226.png)
![(3-Chloro-4-methylthiophen-2-yl)-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7052237.png)
![4-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidine-1-carbonyl]-1-(furan-2-ylmethyl)pyrrolidin-2-one](/img/structure/B7052243.png)
![1-(4-fluorophenyl)-N-[4-(1,2,4-oxadiazol-3-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7052247.png)
